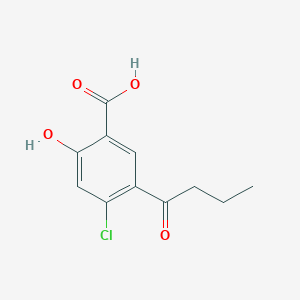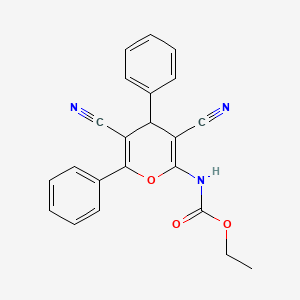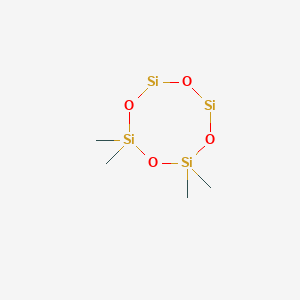![molecular formula C20H20N2O2 B14347551 Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis- CAS No. 90884-17-6](/img/structure/B14347551.png)
Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- is a complex organic compound that contains 44 atoms: 20 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes aromatic rings and secondary amine groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- typically involves the reaction of phenol with a phenylenebis(iminomethylene) compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitrophenol derivatives, while halogenation can yield halogenated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and secondary amine groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- can be compared with similar compounds such as:
Phenol, 2,2’-[1,4-phenylenebis(iminomethylene)]bis-: This compound has a similar structure but with different positioning of the phenylenebis(iminomethylene) groups.
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: This compound has an ethanediylbis(nitrilomethylidyne) group instead of a phenylenebis(iminomethylene) group.
The uniqueness of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- lies in its specific arrangement of atoms, which gives it distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
90884-17-6 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[[2-[(2-hydroxyphenyl)methylamino]anilino]methyl]phenol |
InChI |
InChI=1S/C20H20N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-12,21-24H,13-14H2 |
Clave InChI |
HGBSHORRPLIYFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC2=CC=CC=C2NCC3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)
![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)




